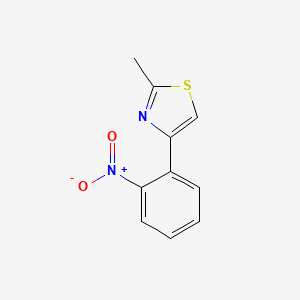

2-Methyl-4-(2-nitrophenyl)thiazole

Descripción

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govnih.govwikipedia.org Its unique structural and electronic properties make it a versatile scaffold for the development of a wide array of functional molecules. nih.govjetir.org

In medicinal chemistry , the thiazole nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs. nih.goveurekaselect.comnih.gov Its presence is critical to the therapeutic action of various agents, including:

Antimicrobial agents: The thiazole ring is a key component of penicillins and has been incorporated into various synthetic drugs with antibacterial and antifungal properties. nih.govnih.govresearchgate.net

Anticancer agents: Several clinically used anticancer drugs, such as Dabrafenib and Dasatinib, feature a thiazole moiety, highlighting its importance in oncology research. nih.gov

Other therapeutic areas: Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticonvulsant, and antioxidant effects. nih.govnih.govresearchgate.net The thiazole ring in vitamin B1 (thiamine) is essential for normal neurological function. nih.govwikipedia.org

In materials science , thiazole-based compounds are investigated for their unique optical and electronic properties. They are utilized in the development of:

Dyes and pigments: The thiazole ring is a component of cyanine (B1664457) dyes used as photographic sensitizers. nih.gov

Organic electronics: The aromatic nature and potential for electron delocalization make thiazoles promising candidates for use in organic semiconductors and other electronic materials. wikipedia.orgresearchgate.net

The reactivity of the thiazole ring allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored properties for specific applications. nih.govtandfonline.com

Overview of Nitrophenyl-Substituted Thiazole Derivatives in Contemporary Research

The introduction of a nitrophenyl group to the thiazole scaffold has been a strategic approach in contemporary research to modulate and enhance the biological and chemical properties of the resulting derivatives. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic distribution within the molecule, often leading to new or improved activities.

Recent studies have explored nitrophenyl-substituted thiazole derivatives for a range of applications:

Anticancer and Anticandidal Agents: Research has shown that certain nitrophenyl-substituted thiazolyl hydrazone derivatives exhibit promising anticandidal and anticancer activities. For instance, specific compounds have shown efficacy against Candida utilis and inhibitory effects on cancer cell lines like MCF-7. nih.gov

Enzyme Inhibition: Nitrophenyl-thiazole derivatives have been investigated as inhibitors of various enzymes. For example, some have been identified as selective inhibitors of human monoamine oxidase-B (hMAO-B), which is a target for the treatment of neurodegenerative diseases. nih.gov Other studies have focused on their potential as carbonic anhydrase inhibitors. nih.gov

Antioxidant Activity: Several nitrophenyl-substituted thiazole derivatives have demonstrated antioxidant properties in various assays. nih.govniscpr.res.in

Antibacterial and Antifungal Activity: The combination of the thiazole ring and the nitrophenyl group has been explored for developing new antimicrobial agents. nih.govcqwu.edu.cn

The synthesis of these derivatives often involves well-established methods like the Hantzsch thiazole synthesis, allowing for the systematic variation of substituents to establish structure-activity relationships. mdpi.comorganic-chemistry.org

Rationale for Focused Academic Investigation of 2-Methyl-4-(2-nitrophenyl)thiazole

The specific compound, this compound, represents a confluence of the versatile thiazole core and the modulating nitrophenyl substituent. bldpharm.comlookchem.com The rationale for its focused academic investigation stems from several key factors:

Building Block for Further Synthesis: This compound can serve as a crucial intermediate or building block for the synthesis of more complex molecules with potentially enhanced biological activities. The methyl group at the 2-position and the nitro group on the phenyl ring offer sites for further chemical modification.

Exploring Structure-Activity Relationships: By systematically studying the properties of this compound, researchers can gain valuable insights into the structure-activity relationships of this class of compounds. Understanding how the specific positioning of the methyl and nitro groups influences its chemical and biological behavior is critical for the rational design of new derivatives. globalresearchonline.net

Potential for Novel Biological Activity: While research has been conducted on broader classes of nitrophenyl-thiazoles, the specific biological profile of this compound may hold unique and unexplored potential. Its distinct substitution pattern could lead to novel interactions with biological targets.

In essence, the focused investigation of this compound provides a platform to explore fundamental chemical principles and to potentially uncover new lead compounds for drug discovery and materials science applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(2-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-11-9(6-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIYPVIYTJKKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626160 | |

| Record name | 2-Methyl-4-(2-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305811-37-4 | |

| Record name | 2-Methyl-4-(2-nitrophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 2 Nitrophenyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for 2-Methyl-4-(2-nitrophenyl)thiazole are not widely published, the expected spectral features can be predicted based on the analysis of structurally similar compounds and fundamental NMR principles.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the methyl, thiazole (B1198619), and nitrophenyl protons. The methyl group (CH₃) at the 2-position of the thiazole ring would likely appear as a sharp singlet in the upfield region, typically around δ 2.5-2.8 ppm. The single proton on the thiazole ring (H-5) would also produce a singlet, expected further downfield. The four aromatic protons of the 2-nitrophenyl group would present as a complex multiplet system in the δ 7.5-8.5 ppm range, with their exact chemical shifts and coupling patterns dictated by the electronic effects of the nitro group and the point of attachment to the thiazole ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, confirming the carbon framework. It is expected to display ten distinct carbon signals. The methyl carbon would be found in the upfield region (around δ 15-20 ppm). The carbons of the thiazole ring would resonate at characteristic chemical shifts, with the C-2 carbon (attached to the methyl group and nitrogen) and the C-4 carbon (attached to the nitrophenyl group) being significantly downfield. The six carbons of the nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atom directly bonded to the nitro group showing a characteristic downfield shift.

Analysis of related structures, such as 4-(4-nitrophenyl)thiazol-2-amine and various other substituted thiazoles, supports these predicted chemical shift regions. beilstein-journals.orgresearchgate.net The precise assignment of each signal would be definitively confirmed using two-dimensional NMR techniques like HSQC and HMBC.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-CH₃ | 2.5 - 2.8 | 15 - 20 |

| Thiazole-H (C5) | 7.0 - 7.5 | 110 - 120 |

| Nitrophenyl-H | 7.5 - 8.5 | 120 - 150 |

| Thiazole-C (C2, C4) | - | 145 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The molecular weight of this compound (C₁₀H₈N₂O₂S) is 220.25 g/mol .

In an electron impact (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z 220. The fragmentation of this molecular ion would provide valuable structural information. Based on studies of the isomeric compound 2-methyl-4-(4-nitrophenyl)thiazole (B186236), several key fragmentation pathways can be anticipated. nih.gov

Prominent fragment ions would likely result from:

Loss of the Nitro Group: Elimination of a nitrogen dioxide radical (•NO₂, 46 Da) to give a fragment ion at m/z 174. This can be followed by the loss of a neutral carbon monoxide (CO) molecule.

Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic cleavage. A common pathway involves the 1,2-cleavage of the ring, which for the related 4-nitrophenyl isomer, leads to a phenoxythiirene ion. nih.gov A similar ring-opening mechanism would be expected for the 2-nitrophenyl isomer.

Ortho-Effect Fragmentation: The presence of the nitro group at the ortho position may lead to specific fragmentation pathways not observed in the meta or para isomers. This could involve interactions with the adjacent thiazole ring, potentially leading to the loss of small neutral molecules like OH through rearrangement.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments, providing unequivocal evidence for the compound's identity.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 220 |

| [M - NO₂]⁺ | Loss of nitro radical | 174 |

| [M - NO]⁺ | Loss of nitric oxide | 190 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

Aliphatic C-H Stretching: Bands corresponding to the methyl group, expected around 2850-2960 cm⁻¹.

Nitro Group (NO₂) Stretching: Two strong and characteristic bands are anticipated for the asymmetric and symmetric stretching vibrations of the nitro group, typically found near 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The IR spectrum of the related 2-amino-4-(4-nitrophenyl)thiazole shows a strong absorption at 1334 cm⁻¹ which is consistent with this. researchgate.netnist.gov

C=N and C=C Stretching: The thiazole and benzene (B151609) rings contain C=N and C=C bonds, which would give rise to a series of medium to strong absorption bands in the 1400-1650 cm⁻¹ region.

C-S Stretching: This bond typically produces weak absorptions that are harder to identify but are expected in the fingerprint region.

The analysis of these bands allows for the confirmation of the presence of the key functional groups within the molecule.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |

| Thiazole/Aromatic C=C, C=N | Ring Stretching | 1400 - 1650 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a compound and for quantitative analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed for purity assessment.

Method Development: A standard approach would involve a C18 stationary phase column, as these are versatile and effective for a wide range of organic molecules. acs.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from any potential impurities or starting materials. Detection would most commonly be performed using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, likely in the range of 254-320 nm due to the conjugated aromatic system.

Purity Assessment: Once a suitable method is developed, a sample of the synthesized this compound is injected. The resulting chromatogram would ideally show a single, sharp, and symmetrical peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity, which is often required to be greater than 95% for further applications. acs.org The retention time of the main peak serves as a characteristic identifier for the compound under the specific chromatographic conditions.

X-ray Crystallography for Solid-State Molecular Conformation and Tautomerism Studies

If suitable crystals were obtained, an X-ray diffraction analysis would reveal several key structural features:

Molecular Conformation: It would determine the dihedral angle between the plane of the thiazole ring and the plane of the nitrophenyl ring. This angle is crucial as it influences the degree of π-conjugation between the two ring systems. Studies on related compounds, such as 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate, show that the benzene and thiazole rings can be significantly twisted relative to each other. mdpi.com

Bond Parameters: Precise bond lengths and angles would be measured, confirming the connectivity and providing insight into the electronic distribution within the molecule.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds, π-π stacking, or other van der Waals interactions that stabilize the crystal structure.

Tautomerism: While not expected to be a major issue for this specific compound, crystallography can definitively identify the dominant tautomeric form in the solid state, which is a critical consideration for many heterocyclic systems.

Computational Chemistry and in Silico Studies of 2 Methyl 4 2 Nitrophenyl Thiazole

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a ligand to a biological target, typically a protein.

While specific molecular docking studies exclusively focused on 2-Methyl-4-(2-nitrophenyl)thiazole are not extensively detailed in the reviewed literature, the general approach for thiazole (B1198619) derivatives involves docking these compounds into the active sites of various enzymes and receptors to predict their potential therapeutic activities. For instance, studies on other thiazole derivatives have successfully employed molecular docking to identify potential inhibitors for targets such as tubulin, phospholipase A2, and various microbial enzymes. researchgate.nettandfonline.com

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in studies with other thiazole derivatives, the thiazole ring itself has been shown to be involved in crucial non-covalent interactions with amino acid residues like asparagine. researchgate.net Such predictions are vital for understanding the potential mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of new compounds and in understanding the structural features that are crucial for their therapeutic effects.

2D and 3D QSAR Approaches

QSAR studies can be broadly categorized into 2D and 3D approaches. 2D-QSAR models utilize descriptors that are calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties like LogP and molar refractivity. kbhgroup.in These models are computationally less intensive and are useful for identifying general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structures of the molecules and their alignment. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting contour maps provide a visual representation of where modifications to the structure would likely enhance or diminish biological activity. nih.gov For thiazole derivatives, 3D-QSAR studies have indicated that electrostatic fields often play a dominant role in determining binding affinities. nih.gov

Predictive Modeling for Biological Activities

The primary goal of QSAR is to develop predictive models. This is achieved by creating a model using a "training set" of compounds with known activities and then validating its predictive power using a "test set" of compounds not used in the model development. nih.gov For various series of thiazole derivatives, QSAR models have been successfully developed to predict activities such as anticancer, antimicrobial, and anti-inflammatory effects. kbhgroup.innih.gov

A study on thiazole derivatives as PIN1 inhibitors demonstrated the development of a robust 2D-QSAR model using descriptors like molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO). kbhgroup.in The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). kbhgroup.in Such models can then be used to virtually screen new derivatives of this compound to prioritize their synthesis and biological testing.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Prediction

In silico ADME profiling is a critical component of modern drug discovery, allowing for the early prediction of the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities that could lead to failure in later stages of drug development.

For thiazole derivatives, including those with nitrophenyl substituents, various ADME parameters can be calculated using computational tools. These predictions are based on the physicochemical properties of the molecule, such as its size, polarity, and hydrogen bonding capacity.

A key aspect of metabolism for nitroaromatic compounds is nitroreduction. An anaerobic microsomal nitroreduction product of 2-methyl-4-(4-nitrophenyl)thiazole (B186236) has been identified as 2-methyl-4-(4-aminophenyl)thiazole, indicating that this is a likely metabolic pathway. rsc.org

The following table summarizes some of the commonly predicted ADME properties for thiazole derivatives found in the literature. tandfonline.comnih.govnih.gov

| ADME Property | Description | Predicted Outcome for Similar Thiazole Derivatives |

| Absorption | ||

| Gastrointestinal (GI) Absorption | The extent to which the compound is absorbed from the gut. | High to moderate |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross into the central nervous system. | Variable, often predicted to be low |

| Distribution | ||

| Plasma Protein Binding (PPB) | The extent to which the compound binds to proteins in the blood plasma. | Often predicted to be high |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Variable |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | The potential of the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. | Generally predicted to be non-inhibitors of major isoforms |

| Excretion | ||

| Renal Excretion | The primary route of elimination from the body. | Predicted based on solubility and other properties |

| Drug-likeness | ||

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. | Generally compliant |

This table is a generalized representation based on findings for various thiazole derivatives and may not be specific to this compound.

DFT (Density Functional Theory) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and related compounds, DFT calculations provide valuable insights into their fundamental chemical properties.

DFT calculations are used to optimize the molecular geometry and to calculate various electronic properties. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For a thiazole derivative containing a nitrophenyl group, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have shown a HOMO energy of -5.81 eV and a LUMO energy of -2.78 eV, resulting in an energy gap of 3.03 eV. researchgate.net The presence of the electron-withdrawing nitro group is known to significantly influence these electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are useful for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions.

The table below presents a summary of electronic properties that can be obtained from DFT calculations for thiazole derivatives. researchgate.netnih.gov

| Electronic Property | Description | Typical Findings for Nitrophenyl-Thiazole Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | In the range of -5.8 to -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | In the range of -2.7 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Typically around 3.0 eV, indicating good reactivity |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Can be significant due to the presence of heteroatoms and the nitro group |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. | Reveals the electrophilic and nucleophilic centers |

This table is a generalized representation based on findings for various thiazole derivatives and may not be specific to this compound.

Mechanistic Insights from Computational Approaches (e.g., Biradical Formation)

Computational methods, particularly DFT, are also employed to elucidate reaction mechanisms at a molecular level. This can involve locating transition states and intermediates to map out the energy profile of a reaction pathway.

Regarding the specific query of biradical formation for this compound, a review of the provided search results did not yield specific studies detailing such a mechanism for this compound or closely related nitrophenylthiazoles. Mechanistic studies on related systems, such as the cycloaddition reactions of nitroalkenes, have been investigated computationally and were found to proceed through polar, one-step mechanisms rather than involving biradical intermediates. nih.govnih.gov While nitroaromatic compounds can undergo complex redox reactions, specific computational evidence for a biradical formation mechanism for this compound is not available in the reviewed literature.

Pharmacological and Biological Activities of 2 Methyl 4 2 Nitrophenyl Thiazole and Thiazole Analogues

Anticancer and Cytotoxic Activities

The thiazole (B1198619) scaffold is a cornerstone in the development of novel anticancer agents. Thiazole-containing compounds have been identified as potential inhibitors of various biological targets crucial for cancer cell survival and proliferation, including cell cycle regulators and enzyme-linked receptors. nih.gov These molecules have demonstrated considerable anticancer activity, often coupled with low toxicity profiles, making them a subject of intensive research. nih.gov

Inhibition of Cancer Cell Lines

A range of thiazole derivatives has shown potent growth-inhibiting activity against numerous cancer cell lines. For instance, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have demonstrated significant efficacy. nih.gov Compounds designated as 4c , 4d , and 8c exhibited notable growth inhibition against the HCT-116 colon cancer cell line. nih.gov Specifically, compound 8c had an IC₅₀ value of 3.16 ± 0.90 μM, while 4d and 4c had values of 3.65 ± 0.90 μM and 3.80 ± 0.80 μM, respectively. nih.gov These compounds also showed promising activity against the more resistant HT-29 human colorectal cancer cell line and the HepG2 hepatocellular carcinoma cell line. nih.gov

Further studies on other thiazole analogues have expanded the spectrum of inhibited cancer cells. For example, compound 3o showed promising growth inhibition in non-small cell lung cancer cell lines (A549/ATCC and NCI-H460) and colon cancer cell lines (HCT-116 and SW-620). nih.gov Similarly, compound 3p was effective against the same lung and colon cancer cell lines. nih.gov Another derivative, compound 8 , demonstrated a potent cytotoxic effect on the HepG2 cell line with an IC₅₀ value of 3.35 ± 0.2 μM and was comparably effective against the HCT-116 cell line with an IC₅₀ of 5.32 ± 0.3 μM. nih.gov

The following table summarizes the cytotoxic activity of selected thiazole analogues against various cancer cell lines.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The anticancer effects of thiazole derivatives are often mediated through the induction of apoptosis and interference with the cell cycle. nih.govrsc.org Research has suggested that the mechanism of action for the most active compounds, such as 4c , 4d , and 8c , within HCT-116 cells involves apoptosis via the Bcl-2 family of proteins. nih.gov

Furthermore, certain thiazole derivatives have been shown to significantly increase total apoptotic activity, a finding supported by elevated levels of caspase-3 in leukemia HL-60(TB) cell lines. rsc.org In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. rsc.org For example, compounds 3b and 3e were observed to induce G0–G1 phase cell cycle arrest in the same leukemia cell line. rsc.org Some 2-amino-4-phenylthiazole (B127512) derivatives have been found to inhibit tubulin polymerization, which disrupts microtubule assembly and impairs cell division. nih.gov

Modulation of Specific Cellular Pathways (e.g., PI3K/mTOR Inhibition)

A promising strategy in cancer therapy is the development of drugs that target specific signaling pathways. nih.govrsc.org The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation, and its excessive activity can lead to the survival of tumor cells. nih.gov Developing inhibitors that can simultaneously target both PI3K and mTOR is considered a valuable therapeutic approach, potentially offering better activity and a lower likelihood of drug resistance. nih.govrsc.org

In this context, novel thiazole derivatives have been designed and synthesized as dual inhibitors of PI3K/mTOR. rsc.org Compounds 3b and 3e were identified as potential dual inhibitors. rsc.org Compound 3b exhibited an inhibitory effect on PI3Kα similar to the reference drug alpelisib. rsc.org Both compounds were suggested as promising lead compounds for the development of new anticancer agents based on their ability to inhibit both PI3Kα and mTOR. rsc.org Molecular docking studies have further supported these findings by showing that these derivatives can form key interactions within the active sites of PI3Kα/mTOR. rsc.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Thiazole and its related heterocyclic structures, such as 1,3,4-thiadiazole (B1197879), have a long history of being investigated for their antimicrobial properties. nih.govnih.gov

Antibacterial Spectrum and Efficacy

Thiazolidin-2,4-dione (TZD) derivatives have been shown to exhibit antibacterial activity by inhibiting cytoplasmic Mur ligases. nih.gov For instance, synthesized derivatives am4 and am5 demonstrated moderate antibacterial activity against Bacillus subtilis. nih.gov Another series of N-substituted thiazolidine-2,4-dione derivatives, am6 and am7 , also showed superior antimicrobial potential. nih.gov

Furthermore, new 1,3,4-thiadiazole derivatives have been screened for their antimicrobial activity, with many exhibiting efficacy against E. coli, Bacillus megaterium, and S. aureus at a concentration of 40 μg/mL. nih.gov The activity of some of these compounds was found to be comparable or even superior to reference drugs like benzylpenicillin, amoxicillin, ciprofloxacin, and erythromycin. nih.gov

Antifungal Efficacy, including Candida Species

The antifungal activity of thiazole derivatives is particularly noteworthy, especially against opportunistic pathogens like Candida species, which are a major cause of invasive fungal infections. nih.govfrontiersin.org

A series of nine newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T1–T9 ) demonstrated very strong antifungal effects against clinical isolates of Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for these compounds ranged from 0.008 to 7.81 µg/mL, with minimum fungicidal concentration (MFC) values being 2- to 4-fold higher. nih.gov The activity of some of these compounds, particularly T2–T4 , was reported to be even stronger than the standard antifungal nystatin. nih.gov

Another compound, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) , exhibited a MIC value of 0.4-1.9 µg/mL against C. albicans. nih.gov This compound appears to target the fungal cell wall. nih.gov A similar compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) , also showed potent, broad-spectrum antifungal activity, with MIC values against pathogenic fungi ranging from 0.0625 to 4 μg/mL. frontiersin.org At a concentration of 0.5 μg/mL, compound 31C exhibited significant fungicidal activity and inhibited the formation of C. albicans biofilms. frontiersin.org

The following table summarizes the antifungal activity of selected thiazole analogues against Candida albicans.

Antiviral Properties

Thiazole derivatives have demonstrated significant potential as antiviral agents, with research highlighting their activity against a range of viruses. nih.govresearchgate.net

One area of investigation has been their efficacy against the Chikungunya virus (CHIKV). A notable compound, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, was identified as a potent inhibitor of CHIKV with an EC50 of 0.6 μM and a viral titer reduction of 6.9 logs at a 10 μM concentration, while showing no cytotoxicity. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which exhibited even greater potency with a viral titer reduction of 8.7 logs at 10 μM and an improved metabolic stability. nih.gov The mechanism of action for this compound was found to be the inhibition of alphavirus replication by blocking subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov

Thiazole-based compounds have also been explored for their activity against the Hepatitis C virus (HCV). Derivatives of bisthiazole linked to a pyrazole (B372694) or thiadiazole scaffold have shown promise. nih.gov Specifically, certain thiopyrano[2,3-d]thiazole-6-carbaldehydes have demonstrated notable antiviral activity against both Epstein-Barr virus (EBV) and HCV. nih.gov

Furthermore, research has shown the antiviral effect of N-(4-nitrophenylmethyl)benzothiazol-6-amine against the Influenza A virus (IAV), including strains resistant to existing drugs like oseltamivir (B103847) and amantadine. nih.gov The antiviral mechanism of this compound is believed to involve the inhibition of inosine-5'-monophosphate dehydrogenase type II, thereby disrupting guanine (B1146940) nucleotide synthesis. nih.gov

Anti-inflammatory and Analgesic Activities

A significant body of research has been dedicated to the anti-inflammatory and analgesic properties of thiazole derivatives. frontiersin.orgnih.govnih.gov These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.org

A study focused on the synthesis of new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives identified several compounds with potent anti-inflammatory and analgesic activities in in vivo models. frontiersin.org Molecular docking studies revealed that these compounds effectively bind to the active sites of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org Notably, certain derivatives proved to be potent dual inhibitors of the COX and LOX pathways. frontiersin.org

Another series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles also demonstrated significant anti-inflammatory and analgesic effects. nih.gov Specific compounds within this series exhibited excellent anti-inflammatory activity, while others showed pronounced analgesic properties. nih.gov

The anti-inflammatory potential of thiazole derivatives is further supported by the fact that established anti-inflammatory drugs, such as meloxicam, incorporate a thiazole core in their structure. frontiersin.org The mechanism of action for many of these compounds is linked to the inhibition of prostaglandin (B15479496) synthesis, a key mediator of inflammation and pain. frontiersin.org

Anticonvulsant Activity

The thiazole nucleus is a key structural feature in the development of novel anticonvulsant agents. mdpi.comnuph.edu.uaresearchgate.netresearchgate.netnih.gov The structural similarity of the thiazolidinone ring, a common thiazole derivative, to known anticonvulsants like hydantoin (B18101) has made it a privileged scaffold in the design of new antiepileptic drugs. mdpi.comresearchgate.net

Several studies have highlighted the anticonvulsant potential of thiazole-bearing 4-thiazolidinones. mdpi.comnuph.edu.ua In one study, certain 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one and related derivatives displayed excellent anticonvulsant activity in both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock seizure (MES) test. mdpi.com

Another investigation into 2-(substituted-imino)thiazolidin-4-ones identified a compound, 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one, as a highly potent anticonvulsant with a favorable safety profile compared to the reference drug carbamazepine. researchgate.net The synthesis of 5-ene-4-thiazolidinones containing heterocyclic rings has also yielded derivatives with promising anticonvulsant activity in the PTZ-induced seizure model. nuph.edu.ua The proposed mechanism for some of these compounds involves interaction with GABA-ergic pathways and inhibition of prostaglandin and leukotriene synthesis. nuph.edu.ua

Other Biological Activities

Beyond the aforementioned properties, thiazole derivatives have shown promise in a variety of other biological applications, including as antidiabetic, antioxidant, and neuroprotective agents.

Antidiabetic Potential

The thiazole scaffold is a cornerstone in the development of antidiabetic drugs, with well-known medications like rosiglitazone (B1679542) and pioglitazone (B448) featuring this heterocyclic ring. rasayanjournal.co.inresearchgate.net These drugs primarily target peroxisome proliferator-activated receptors (PPARs). rasayanjournal.co.in However, recent research has shown that thiazole derivatives can also target other key enzymes and receptors involved in diabetes, such as α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP-4). rasayanjournal.co.in

A novel series of imidazopyridine-based thiazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these hybrid analogues demonstrated significantly superior activity compared to the standard drug acarbose. nih.gov Structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring greatly influenced their inhibitory potential. nih.gov

Similarly, a study on 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues revealed compounds with considerable dual inhibitory activity against both α-amylase and α-glucosidase. nih.gov These findings suggest that the trisubstituted-2-thiohydantoin scaffold is a promising framework for developing new antidiabetic agents. nih.gov Furthermore, a novel hydrazine-thiazole derivative has been investigated for its antidiabetic and antioxidant properties, highlighting the multifaceted potential of these compounds in managing diabetes and its related complications. researchgate.net

Antioxidant Properties

Many thiazole derivatives exhibit significant antioxidant activity, which is the ability to neutralize harmful free radicals and reduce oxidative stress. mdpi.comnih.govresearchgate.netmdpi.comnih.gov This property is often attributed to the presence of phenolic fragments or other specific substituents on the thiazole ring. mdpi.com

A study on novel thiazole and thiazolidinone derivatives with phenolic fragments demonstrated that many of the synthesized compounds had antioxidant activity exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com The highest activity was observed in derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment. mdpi.com

Another series of novel 2,4-disubstituted thiazoles, particularly those based on a carbazole (B46965) structure, also showed potent antioxidant activity, with some compounds being more effective than the standard butylated hydroxytoluene (BHT). researchgate.net The antioxidant capacity of these compounds is often evaluated using various in vitro assays, such as the DPPH and ABTS radical scavenging assays. nih.gov

Furthermore, research on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives revealed that certain analogues, particularly those with para-substituted halogen and hydroxy groups, possessed notable antioxidant potential. nih.gov

Neuroprotective Effects

Thiazole and its derivatives have emerged as promising candidates for the development of neuroprotective agents, which can help protect nerve cells from damage and degeneration. nih.govnih.gov This is particularly relevant for neurodegenerative diseases like Parkinson's disease (PD). nih.gov

Novel thiazole sulfonamides have been shown to exhibit neuroprotective effects against neuronal damage induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in vitro. nih.gov These compounds are believed to exert their protective effects, at least in part, through the activation of SIRT1, a protein linked to cell longevity. nih.gov The presence of halogen substituents on the benzene (B151609) ring of these sulfonamides was found to enhance their neuroprotective activity. nih.gov

In another study, a 2-amino-1,3,4-thiadiazole (B1665364) based compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), demonstrated significant neuroprotective activity in neuronal cultures exposed to neurotoxic agents. nih.gov Interestingly, this compound also exhibited anticancer properties while having no adverse effects on normal cells, suggesting a favorable therapeutic window. nih.gov

Enzyme Inhibition (e.g., Carbonic Anhydrase, Thioredoxin Reductase)

The thiazole scaffold is a significant feature in the design of various enzyme inhibitors due to its unique structural and electronic properties. researchgate.net This five-membered heterocyclic ring, containing both sulfur and nitrogen, can engage in multiple types of interactions with biological targets, making it a privileged structure in medicinal chemistry. researchgate.netmdpi.com Researchers have explored the derivatization of the thiazole ring to develop potent and selective inhibitors for several enzymes, including carbonic anhydrases and thioredoxin reductases, which are implicated in various pathological conditions.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com The inhibition of specific CA isoforms, particularly those associated with cancer (hCA IX and XII), has become a promising strategy for developing novel anticancer therapies. tandfonline.comnih.gov

Thiazole derivatives have been extensively investigated as carbonic anhydrase inhibitors. Studies have shown that incorporating a thiazole ring can enhance the binding affinity and flexibility of molecules designed to interact with the active site of the enzyme. nih.gov

One study focused on a series of pyrazine-linked thiazole analogues and evaluated their inhibitory effects on human carbonic anhydrase isoforms. consensus.app The results revealed potent inhibitory activity, comparable to the standard inhibitor acetazolamide (B1664987) (AZA), particularly against the cancer-associated isoform CA IX. For instance, analog 4c demonstrated uniform and potent inhibition against both CA IX and CA XII. consensus.app Another analog, 3 , which features a thiazol-4-one moiety, showed preferential inhibition of CA XII over CA IX. consensus.app

In another research effort, novel benzothiazole-based sulphonamides were designed as analogues of the clinical trial candidate SLC-0111. tandfonline.com These compounds were tested against four human CA isoforms (CA I, II, IX, and XII). The primary sulfamoyl-bearing analogues showed the most promising inhibition profiles against the tumor-related isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. tandfonline.com Specifically, the Ki values for these analogues against hCA IX ranged from 16.4 to 65.3 nM, and against hCA XII, they ranged from 29.3 to 57.5 nM. tandfonline.com

Furthermore, a study involving morpholine-derived thiazoles identified several compounds with significant inhibitory potential against bovine carbonic anhydrase-II (CA-II). rsc.org The most potent compound from this series exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Thiazole Analogues

| Compound/Analog Type | Target Enzyme | Inhibition Constant (Ki / IC₅₀) | Reference |

|---|---|---|---|

| Benzothiazole-sulphonamide Analogues | hCA IX | 16.4 - 65.3 nM (Ki) | tandfonline.com |

| Benzothiazole-sulphonamide Analogues | hCA XII | 29.3 - 57.5 nM (Ki) | tandfonline.com |

| Morpholine-derived Thiazole (Compound 24) | Bovine CA-II | 9.64 ± 0.007 μM (Ki) | rsc.org |

| Pyrazine-Thiazole Hybrid (Analog 4c) | CA IX | 0.052 ± 0.014 μM (IC₅₀) | consensus.app |

Thioredoxin Reductase Inhibition

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is essential for maintaining the cellular redox balance and is involved in DNA synthesis and repair. The overexpression of TrxR in cancer cells contributes to tumor growth and resistance to chemotherapy, making it an attractive target for anticancer drug development. nih.gov

A recent study investigated the effects of various aminothiazole compounds on human glioblastoma (U-87 MG) cells and their ability to inhibit enzymes that contribute to multidrug resistance, including thioredoxin reductase 1 (TrxR1). nih.gov The research identified specific thiazole derivatives that effectively suppressed TrxR1 activity. nih.gov

The study found that 2-amino-4-(p-tolyl)thiazole (T7) and 2-amino-6-methylbenzothiazole (T8) were significant inhibitors of TrxR1. nih.gov Compound T7 was identified as a selective inhibitor for TrxR1 and glutathione (B108866) S-transferase (GST), while compound T8 was found to be a selective inhibitor for TrxR1 and glutathione reductase (GR), highlighting the potential of these thiazole structures for targeted glioblastoma treatment. nih.gov

Table 2: Inhibition of Thioredoxin Reductase 1 (TrxR1) by Thiazole Analogues

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 2-amino-4-(p-tolyl)thiazole (T7) | TrxR1 | Significant Suppression | nih.gov |

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Methyl 4 2 Nitrophenyl Thiazole

Impact of Methyl Substitution on Biological Activity and Reactivity

The presence and position of a methyl group on the thiazole (B1198619) ring can significantly influence the biological activity and reactivity of the compound. For instance, in a series of thiazole derivatives, the introduction of a methyl group at the 2-position of the quinoline (B57606) fragment was found to be a key requirement for their bacteriostatic activity against multi-drug resistant bacteria. nih.gov Similarly, the substitution of a methyl group at the 1-position in 1,4-benzodiazepin-2-one derivatives enhances their therapeutic action. nih.gov

Role of the Nitrophenyl Moiety in Biological Interactions and Efficacy

Positional Isomerism of the Nitro Group on the Phenyl Ring

The position of the nitro group on the phenyl ring is a key determinant of biological activity. nih.govmdpi.com Studies on various nitro-containing compounds have demonstrated that positional isomers can exhibit vastly different potencies and even different types of activity. For example, in a series of chalcones, compounds with a nitro group at the ortho position of the phenyl ring displayed the most significant anti-inflammatory effects. mdpi.com In contrast, for vasorelaxant activity, the para-substituted nitrochalcone was more effective. mdpi.com

In the context of thiazole derivatives, the position of the nitro group on the phenyl ring attached to the thiazole core has been shown to be crucial for their anticancer potential. nih.gov For instance, Zhang et al. (2018) synthesized a variety of phenylthiazole derivatives starting from 2-bromo-1-(3-nitrophenyl)ethanone and found that the substitution pattern on the phenyl ring was critical for their activity. nih.gov

Electronic Effects of the Nitro Group

The nitro group is a strong electron-withdrawing group, a property that profoundly influences the electronic distribution within the entire molecule. nih.govresearchgate.net This electron-withdrawing nature, through both inductive and resonance effects, can create a "push-pull" system within the molecule, particularly when combined with electron-donating groups. researchgate.net This electronic arrangement can enhance interactions with biological targets, such as enzymes and receptors. nih.govnih.gov

The electron-withdrawing effect of the nitro group can increase the polarity of the molecule, which may facilitate interactions with nucleophilic sites within proteins. nih.govnih.gov This can lead to the inhibition of enzyme activity or the modulation of receptor function. Furthermore, the nitro group can undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates that can have cytotoxic effects on target cells. nih.govmdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which 2-Methyl-4-(2-nitrophenyl)thiazole exerts its biological effects is essential for its development as a therapeutic agent. This involves identifying its specific molecular targets and characterizing the nature of its interactions with these targets.

Interaction with Enzymes and Receptors

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. nih.govresearchgate.netnih.gov The diverse array of biological activities exhibited by thiazole-containing compounds suggests that they can interact with a wide range of biological targets. nih.gov

For instance, thiazole derivatives have been shown to inhibit various enzymes, including 6-phosphogluconate dehydrogenase (6PGD), cathepsin D, and monoamine oxidase (MAO). nih.govnih.govacs.org Kinetic studies of a 6PGD inhibitor revealed an uncompetitive mode of inhibition, suggesting that the inhibitor binds to the enzyme-substrate complex. acs.orgacs.org This mode of action can be particularly effective as it is dependent on the presence of the substrate.

Furthermore, thiazole-based compounds have been shown to interact with various receptors, including those involved in cancer and inflammation. For example, certain thiazole derivatives have demonstrated inhibitory activity against EGFR and HER2 receptors, which are key targets in cancer therapy. nih.gov The ability of the thiazole scaffold to be readily functionalized allows for the fine-tuning of its binding affinity and selectivity for specific enzymes and receptors.

Interactive Data Table: Biological Activities of Related Thiazole Derivatives

| Compound | Target | Activity | Reference |

| N-(1,3,4-Thiadiazol-2-yl)amide derivatives | 6-Phosphogluconate Dehydrogenase (6PGD) | Uncompetitive inhibition | acs.orgacs.org |

| MBT analogues | Cathepsin D | Inhibition | nih.gov |

| Pyrazolyl–thiazole derivatives | Penicillin-binding proteins, Sterol 14α-demethylase | Antimicrobial, Antifungal | nih.gov |

| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | Bacterial strains | Antibacterial | nih.gov |

| Thiazole-based chalcones | Cancer cell lines | Anticancer | nih.gov |

| Thiazole-linked hybrids | EGFR, HER2 receptors | Dual inhibition | nih.gov |

Induction of Oxidative Stress

The chemical structure of this compound, featuring a nitro-aromatic group, suggests a potential for inducing oxidative stress within biological systems. While direct studies on this specific compound are limited, research on structurally similar nitrophenylthiazole derivatives provides valuable insights into its likely mechanisms of action.

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. nih.gov The nitro group (NO2) on the phenyl ring of nitrophenylthiazole derivatives is a key functional group that can participate in redox cycling. This process can lead to the generation of superoxide (B77818) radicals (O2•−) and other downstream ROS, such as hydrogen peroxide (H2O2) and hydroxyl radicals (•OH).

A study on the thiazole derivative (E)-2-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole, referred to as NJ20, demonstrated its capacity to modulate oxidative stress markers. nih.gov In homogenates of the cockroach Nauphoeta cinerea, NJ20 led to a significant increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Lipid peroxidation is a destructive process that involves the oxidative degradation of lipids, leading to cell membrane damage.

Furthermore, the same study observed that NJ20 caused a significant increase in the total levels of thiol and non-protein thiol (NPSH) groups. nih.gov Thiols, such as glutathione (B108866) (GSH), are crucial endogenous antioxidants that play a vital role in detoxifying ROS. An increase in their levels could represent a compensatory response to the initial surge in oxidative stress induced by the compound. This suggests that while the compound may initiate an oxidative challenge, the cell attempts to counteract this by upregulating its antioxidant defense mechanisms.

The ability of such compounds to chelate metal ions, particularly iron (Fe2+), is another important aspect of their role in oxidative stress. Excess free iron can participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals. Research on related thiazole derivatives has shown a significant reduction in free iron content, indicating a potential chelation mechanism that could mitigate some of the damaging effects of ROS. nih.gov

The following table summarizes the observed effects of a related nitrophenylthiazole derivative on oxidative stress markers.

| Oxidative Stress Marker | Observed Effect of a Nitrophenylthiazole Derivative | Implication |

| Malondialdehyde (MDA) | Significant Increase nih.gov | Indicates lipid peroxidation and cell membrane damage. |

| Total Thiol Levels | Significant Increase nih.gov | Suggests a cellular antioxidant response to combat induced oxidative stress. |

| Non-Protein Thiol (NPSH) Levels | Significant Increase nih.gov | Points towards the mobilization of non-protein antioxidants like glutathione. |

| Free Iron (Fe2+) Content | Significant Reduction nih.gov | Implies a potential to chelate iron, possibly reducing Fenton reaction-mediated ROS production. |

Note: The data presented is for a structurally related compound and is used to infer the potential activities of this compound.

Radical-Based Mechanisms

The induction of oxidative stress by nitrophenylthiazole derivatives is intrinsically linked to radical-based mechanisms. The nitroaromatic structure is a well-known electrophile that can undergo enzymatic reduction to form a nitro anion radical. This radical can then react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical. This process, known as redox cycling, can lead to a continuous generation of ROS and deplete cellular reducing equivalents, such as NADPH.

The proposed radical-based mechanism for nitrophenylthiazole compounds involves the following steps:

One-electron reduction: The nitro group of the nitrophenyl moiety is reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a nitro anion radical.

Superoxide formation: The nitro anion radical transfers its electron to molecular oxygen (O2), generating a superoxide radical (O2•−) and regenerating the parent nitro compound.

Formation of other ROS: The superoxide radical can be converted to hydrogen peroxide (H2O2) by superoxide dismutase (SOD). In the presence of transition metals like iron, H2O2 can be further reduced to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.

This cascade of radical generation can lead to widespread cellular damage, affecting lipids, proteins, and DNA. The antioxidant properties observed in some thiazole derivatives, such as the ability to scavenge free radicals, may counteract these damaging effects to some extent.

Development of Lead Compounds and Optimization Strategies based on SAR

The development of lead compounds from the this compound scaffold involves leveraging structure-activity relationship (SAR) studies to enhance desired biological activities while minimizing off-target effects. Although specific SAR studies for this exact compound are not extensively documented, general principles for thiazole derivatives can be applied.

Key Structural Features and Optimization Strategies:

Thiazole Core: The thiazole ring is a versatile scaffold found in many biologically active compounds and serves as a crucial anchor for various substitutions. epa.gov Its stability and ability to participate in various interactions make it a favorable starting point for drug design.

2-Methyl Group: The methyl group at the 2-position of the thiazole ring can influence the compound's lipophilicity and steric profile, which in turn can affect its binding to biological targets and its metabolic stability. Modifications at this position, such as replacing the methyl group with other alkyl or aryl groups, could be explored to optimize activity.

4-(2-Nitrophenyl) Group: The substitution pattern on the phenyl ring is a critical determinant of biological activity.

Position of the Nitro Group: The position of the nitro group (ortho, meta, or para) can significantly impact the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with target proteins. SAR studies on related compounds have shown that the position of substituents on the phenyl ring is crucial for activity.

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the compound's redox potential and its ability to induce oxidative stress. For instance, replacing it with a halogen, a methoxy (B1213986) group, or an amino group would significantly alter its electronic and steric characteristics.

Optimization for Specific Activities:

Antitubercular Activity: SAR studies on other antitubercular thiazole derivatives have highlighted the importance of specific substitutions. For example, in some series, a 2-pyridyl unit at the C-4 position of the thiazole core conferred good activity. nih.gov This suggests that replacing the 2-nitrophenyl group with various heterocyclic rings could be a fruitful optimization strategy.

Anticancer Activity: For anticancer applications, modifications aimed at enhancing selectivity towards cancer cells are paramount. This could involve introducing moieties that target specific enzymes or receptors overexpressed in cancer cells.

The general approach to lead optimization from a scaffold like this compound would involve the systematic synthesis and biological evaluation of a library of analogs with variations at the 2- and 4-positions of the thiazole ring.

Advanced Derivatization and Scaffold Modification Strategies for 2 Methyl 4 2 Nitrophenyl Thiazole

The 2-methyl-4-(2-nitrophenyl)thiazole scaffold is a versatile platform for chemical modification, offering multiple sites for derivatization. Advanced strategies focus on the systematic alteration of the thiazole (B1198619) ring, the introduction of a wide array of substituents onto the phenyl ring, and the construction of complex hybrid molecules. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its potential in various chemical and biological applications.

Emerging Applications and Future Research Directions

Pharmaceutical Development of Novel Therapeutic Agents

The thiazole (B1198619) ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. The p sysrevpharm.orgotential for 2-Methyl-4-(2-nitrophenyl)thiazole as a scaffold or an active agent itself is significant. Research on analogous nitrophenylthiazole structures has revealed a range of biological activities, suggesting promising avenues for investigation.

Anticancer Potential: Thiazole derivatives are well-documented for their anticancer properties. For i sysrevpharm.orgnih.govnstance, novel thiazole derivatives have shown potent activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The m nih.govechanism often involves apoptosis induction through the Bcl-2 family of proteins. Furth nih.govermore, structure-activity relationship (SAR) studies on related heterocyclic compounds have indicated that the presence of a nitro group can contribute significantly to cytotoxic activity against cancer cells like the MCF-7 breast cancer line. This nih.govsuggests that this compound could serve as a valuable precursor or lead compound in the development of new anticancer agents.

Neuroprotective and CNS-related Applications: Derivatives of nitrophenylthiazole have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease. Addit researchgate.netionally, a 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated significant anti-epileptic, anti-inflammatory, and neuroprotective effects in zebrafish models. These bldpharm.com findings highlight the potential of the nitrophenylthiazole scaffold in developing treatments for neurological conditions. The specific isomer, this compound, warrants investigation for similar bioactivities.

Antimicrobial and Other Therapeutic Uses: The thiazole nucleus is a key component in many antimicrobial agents. Resea sysrevpharm.orgrch into new thiazole-based heterocycles has demonstrated their effectiveness against various microbial strains. The n mdpi.comitro group itself is a feature of several antimicrobial drugs. For example, derivatives of 5-nitrofuran and 1,3,4-thiadiazole (B1197879) have been synthesized to create agents active against MRSA and H. pylori. This nih.govdual precedent suggests that this compound could be explored for novel antimicrobial properties.

| Potential Therapeutic Area | Supporting Evidence from Analogous Compounds | Reference |

| Anticancer | Thiazole derivatives show cytotoxicity against HCT-116 and HepG2 cell lines. | |

| nih.gov Nitro-substituted heterocycles show potential against MCF-7 cancer cells. | ||

| nih.govNeuroprotection | 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives act as selective hMAO-B inhibitors. | |

| researchgate.net 6-Nitrobenzo[d]thiazol-2-amine derivative shows anti-epileptic and neuroprotective effects. | ||

| bldpharm.comAntimicrobial | Thiazole-based heterocycles demonstrate broad antimicrobial effectiveness. | |

| mdpi.com Nitro-containing compounds are used in agents against MRSA and H. pylori. |

## nih.gov## 8.2. Potential in Agricultural Chemistry (e.g., Pesticides, Herbicides, Insecticides)

While the thiazole scaffold is well-established in fungicides and certain insecticides for controlling piercing-sucking pests, its application against chewing pests is less common. Howev mdpi.comer, recent research has opened new possibilities. A study focused on designing novel insecticides discovered that N-pyridylpyrazole derivatives incorporating a thiazole ring exhibited excellent insecticidal activities against several major lepidopteran pests.

A ke mdpi.comy finding from this research was that amides featuring electron-withdrawing groups on an associated benzene (B151609) ring had superior activity. The n mdpi.comitro group on this compound is a strong electron-withdrawing group, which, based on these SAR findings, makes it a compound of interest for future screening and development of novel insecticides. Its potential as a lead structure for controlling chewing pests like Plutella xylostella and Spodoptera exigua represents a significant research opportunity.

#### mdpi.com 8.3. Contributions to Biochemical Research (e.g., Enzyme Interactions, Metabolic Pathways)

Beyond direct therapeutic use, this compound can be a valuable tool in biochemical research. Its structure is suitable for investigating enzyme-ligand interactions and metabolic processes.

Enzyme Inhibition Studies: As noted, related nitrophenylthiazole compounds are effective inhibitors of enzymes like hMAO-B. This researchgate.netspecific compound could be used in screening assays to identify new enzyme inhibitors, potentially uncovering novel biological targets.

Metabolic Studies: The nitrophenyl group is a well-known substrate for nitroreductase enzymes found in both prokaryotic and eukaryotic systems. Studying the metabolism of this compound could provide insights into these enzymatic pathways. The reduction of the nitro group to an amino group is a common biotransformation, which would yield 2-Methyl-4-(2-aminophenyl)thiazole. This metabolite could have a distinct biological activity profile, a crucial consideration in drug development and toxicology.

Chemical Probes: The compound can serve as a synthetic intermediate for creating more complex molecular probes. The n bldpharm.comitro group can be readily converted to other functionalities, allowing for the attachment of fluorescent tags, biotin, or other reporter molecules to study biological systems.

Exploration in Specialty Materials Development

The field of materials science offers another promising avenue for this compound research. Organic molecules with conjugated π-systems and donor-acceptor characteristics often exhibit interesting photophysical properties.

Research on other heterocyclic systems has shown that the introduction of a nitro group can create intramolecular charge transfer states, which influences the molecule's fluorescence and absorption spectra. For e nih.govelsevierpure.comxample, thiazolo[5,4-d]thiazole (B1587360) (TTz) based materials are noted for their thermal stability and tunable photophysical properties, making them candidates for use in solid-state photonic and optical devices. The c nih.govombination of the electron-rich thiazole ring and the electron-accepting nitrophenyl group in this compound could impart unique photophysical characteristics, such as fluorescence or non-linear optical properties. Future studies could involve synthesizing and characterizing this compound and its derivatives for potential use in organic light-emitting diodes (OLEDs), sensors, or as components in photosensitive materials.

Design of Targeted Therapies and Drug Delivery Systems

The structure of this compound is well-suited for its use as a building block in the design of highly specific, targeted therapies.

Fragment-Based Drug Design (FBDD): In FBDD, small molecules or "fragments" are screened for weak binding to a biological target. Promising fragments are then grown or combined to create a more potent lead compound. This compound represents a synthetically accessible fragment that could be used in screening libraries against a wide range of protein targets.

Chemical Handle for Conjugation: The nitro group provides a reactive handle for chemical modification. It can be reduced to an amine, which can then be easily coupled to larger molecules, including targeting ligands (e.g., antibodies, peptides) or drug delivery vehicles (e.g., polymers, nanoparticles). This would allow for the targeted delivery of a potentially cytotoxic thiazole payload specifically to cancer cells or other diseased tissues, a key strategy in modern pharmacology.

Challenges and Opportunities in this compound Research

The exploration of this compound is not without its challenges, but these are balanced by significant opportunities.

Challenges:

Lack of Foundational Data: The most immediate challenge is the scarcity of published biological or material characterization data specifically for this compound. Initial screening across a broad range of assays is required to identify its primary activities.

Metabolic Fate and Toxicity: The presence of a nitrophenyl group necessitates careful study of its metabolism and potential for toxicity. Nitroaromatic compounds can sometimes be metabolized to reactive intermediates. Understanding this profile is critical for any potential pharmaceutical application.

Isomer Specificity: Research must carefully consider the specific ortho position of the nitro group, as its biological and chemical properties may differ significantly from its meta and para isomers, which are more commonly described in some of the literature on related compounds.

Opportunities:

Untapped Potential: As a relatively unexplored molecule, this compound offers a "blue ocean" for research, with a high potential for novel discoveries.

Synthetic Accessibility: The compound is listed by several chemical suppliers, indicating that it is readily synthesizable, likely via established methods such as the Hantzsch thiazole synthesis. This bldpharm.comorganic-chemistry.orgaccessibility lowers the barrier to entry for researchers wishing to investigate its properties.

Versatile Chemical Scaffold: The molecule is a versatile platform. The thiazole ring and the nitrophenyl group can both be modified, allowing for the creation of large libraries of derivatives to optimize activity in any identified area, be it pharmaceutical, agricultural, or material science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-(2-nitrophenyl)thiazole, and how are the products characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, brominated ketones (e.g., 2-bromo-1-(2-nitrophenyl)ethanone) react with thiourea derivatives in ethanol under reflux, yielding thiazole cores. Yields range from 88% to 99%, with purification via recrystallization. Characterization involves H/C NMR to confirm the thiazole ring and nitroaryl substituents, supplemented by elemental analysis (C, H, N) to validate purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : NMR spectroscopy is critical for structural elucidation. H NMR identifies protons on the thiazole ring (δ 6.8–8.2 ppm for aromatic protons) and methyl groups (δ 2.5–2.7 ppm). C NMR confirms the nitrophenyl (C-NO at ~148 ppm) and thiazole carbons (C-S at ~167 ppm). Mass spectrometry (EI-MS) reveals fragmentation patterns, such as NO radical elimination (m/z Δ = -46) and thiazole ring cleavage .

Q. What are the known biological activities of thiazole derivatives containing nitroaryl substituents?

- Methodological Answer : Nitroaryl-thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, COX-2 inhibition is observed in analogs like 8c (IC = 0.215 µM), attributed to nitro group interactions with the enzyme’s active site. Bioactivity assays (e.g., MIC for antimicrobial activity) and molecular docking (using software like AutoDock) are standard for evaluating structure-activity relationships .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron distribution, HOMO-LUMO gaps, and nitro group charge density. Studies show that exact-exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). These insights guide predictions of reactivity, such as electrophilic substitution at the thiazole’s C5 position .

Q. What are the key fragmentation pathways of this compound under electron impact mass spectrometry?

- Methodological Answer : Dominant pathways include (1) loss of NO (m/z 46) via homolytic cleavage and (2) thiazole ring 1,2-cleavage, yielding phenoxythiirene ions (m/z 121). Metastable ion analysis and collision-induced dissociation (CID) validate these pathways. Comparative studies with 4-nitrophenyl analogs show similar fragmentation but distinct stability due to methyl substitution .

Q. How do structural modifications at the thiazole ring influence the COX-2 inhibitory activity of related compounds?

- Methodological Answer : Substituents at C2 (e.g., hydrazinyl groups) and C4 (nitrophenyl) enhance COX-2 selectivity. Molecular dynamics simulations (100 ns trajectories) reveal that 8c’s bromobenzyl group stabilizes hydrophobic interactions in the COX-2 binding pocket. IC values correlate with substituent electronegativity (e.g., fluoro vs. methoxy groups) .

Q. What safety considerations are critical when handling this compound derivatives in the laboratory?

- Methodological Answer : Nitroaryl-thiazoles may release toxic NO fumes upon decomposition. Safety data sheets (SDS) recommend using fume hoods, nitrile gloves, and flame-resistant lab coats. Storage conditions (<25°C, inert atmosphere) prevent degradation. Spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.